(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
Overview
Description
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a cyano group, hydroxy and methoxy substituents on the phenyl rings, and an enamide linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 4-methoxyaniline in the presence of a base, followed by the addition of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be incorporated to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide: Differing in the configuration of the double bond.
2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide: Lacking the methoxy groups on the phenyl ring.
2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide: Lacking the methoxy group on the aniline ring.
Uniqueness
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern and configuration, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl rings enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-6-4-14(5-7-15)21-19(23)13(11-20)8-12-9-16(25-2)18(22)17(10-12)26-3/h4-10,22H,1-3H3,(H,21,23)/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQZPKRFKDYVAE-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)O)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)OC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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